N-(1-benzothiophen-5-ylmethyl)-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide
Description
“N-(1-benzothiophen-5-ylmethyl)-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzothiophene ring, a pyrazolone ring, and an acetamide group. Compounds with such structures are often investigated for their potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Properties
IUPAC Name |
N-(1-benzothiophen-5-ylmethyl)-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-12(15(20)18-17-9)7-14(19)16-8-10-2-3-13-11(6-10)4-5-21-13/h2-6H,7-8H2,1H3,(H,16,19)(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUJZOBHKUGJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CC(=O)NCC2=CC3=C(C=C2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzothiophen-5-ylmethyl)-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives.
Synthesis of the Pyrazolone Ring: This involves the condensation of hydrazine derivatives with diketones.
Coupling of the Benzothiophene and Pyrazolone Rings: This step often involves nucleophilic substitution reactions.
Introduction of the Acetamide Group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the carbonyl groups in the pyrazolone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiophene and pyrazolone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Anti-inflammatory: Potential use as an anti-inflammatory agent.
Analgesic: Possible applications as a pain reliever.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “N-(1-benzothiophen-5-ylmethyl)-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide” would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzothiophen-2-ylmethyl)-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide
- N-(1-benzothiophen-3-ylmethyl)-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide
Uniqueness
- Structural Differences : The position of the benzothiophene ring attachment can significantly affect the compound’s biological activity.
- Functional Groups : Variations in functional groups can lead to differences in reactivity and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
